molecular formula C20H21N5O4S B2560520 N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1448045-97-3

N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2560520
M. Wt: 427.48
InChI Key: WBWKNEGJVCBVGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide” are not available in the retrieved resources, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Scientific Research Applications

Pharmacological Research

Studies have investigated compounds with structural similarities to "N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide," particularly focusing on their interactions with opioid receptors and potential therapeutic applications. For example, Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, highlighting its potential in treating depression and addiction disorders through its selective receptor binding and in vivo efficacy (Grimwood et al., 2011).

Organic Synthesis and Chemical Properties

Research in organic chemistry has explored the synthesis of pyridine derivatives and their applications. Bakhite et al. (2014) synthesized and tested the insecticidal activity of pyridine derivatives against the cowpea aphid, demonstrating the potential of these compounds in agricultural applications (Bakhite et al., 2014).

Molecular Dynamics and Computational Studies

Computational studies offer insights into the molecular dynamics and interactions of compounds with biological receptors. Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamics simulations to investigate the corrosion inhibition properties of piperidine derivatives on iron, showcasing the multidisciplinary applications of these compounds in materials science (Kaya et al., 2016).

Structural Analysis and Characterization

Structural characterization and analysis of similar compounds provide foundational knowledge for understanding their chemical behavior and potential applications. Jimeno et al. (2003) utilized NMR spectroscopy and X-ray crystallography for characterizing fentanyl analogues, demonstrating the importance of structural analysis in drug development (Jimeno et al., 2003).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This could potentially be applicable to the synthesis and development of “N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide” and similar compounds.

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4S/c21-12-16-4-1-2-6-18(16)24-20(27)19(26)23-13-15-7-10-25(11-8-15)30(28,29)17-5-3-9-22-14-17/h1-6,9,14-15H,7-8,10-11,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWKNEGJVCBVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-cyanophenyl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide

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